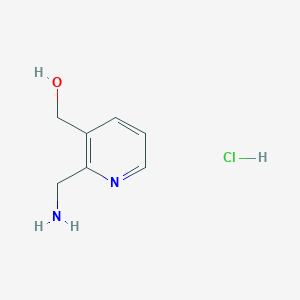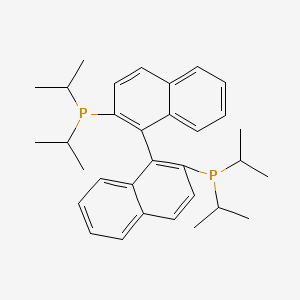
2,2'-Bis(diisopropylphosphino)-1,1'-binaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2,2’-Bis(diisopropylphosphino)-1,1’-binaphthalene is a chiral diphosphine ligand widely used in asymmetric catalysis. Its unique structure, featuring two diisopropylphosphino groups attached to a binaphthalene backbone, allows it to effectively coordinate with transition metals, making it a valuable tool in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2’-Bis(diisopropylphosphino)-1,1’-binaphthalene typically involves the following steps:
Starting Material: The synthesis begins with (S)-1,1’-binaphthalene-2,2’-diol.
Phosphination: The diol is reacted with diisopropylphosphine in the presence of a base such as sodium hydride or potassium tert-butoxide. This reaction is usually carried out in an inert atmosphere to prevent oxidation.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired (S)-2,2’-Bis(diisopropylphosphino)-1,1’-binaphthalene.
Industrial Production Methods
In an industrial setting, the production of (S)-2,2’-Bis(diisopropylphosphino)-1,1’-binaphthalene may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as recrystallization or high-performance liquid chromatography (HPLC) are employed to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
(S)-2,2’-Bis(diisopropylphosphino)-1,1’-binaphthalene undergoes various types of chemical reactions, including:
Coordination Reactions: It forms stable complexes with transition metals such as palladium, platinum, and rhodium.
Oxidation: The phosphine groups can be oxidized to phosphine oxides under oxidative conditions.
Substitution: The ligand can participate in substitution reactions where the diisopropylphosphino groups are replaced by other functional groups.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal precursors such as metal halides or metal acetates in solvents like dichloromethane or toluene.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Coordination Complexes: Metal-ligand complexes that are often used as catalysts in various asymmetric transformations.
Phosphine Oxides: Formed during oxidation reactions.
Substituted Phosphines: Resulting from substitution reactions.
Scientific Research Applications
(S)-2,2’-Bis(diisopropylphosphino)-1,1’-binaphthalene has a wide range of applications in scientific research:
Chemistry: It is extensively used as a ligand in asymmetric catalysis, facilitating enantioselective reactions such as hydrogenation, hydroformylation, and cross-coupling reactions.
Biology: The metal complexes formed with this ligand are investigated for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: It is employed in the production of fine chemicals and pharmaceuticals, where enantioselectivity is crucial.
Mechanism of Action
The mechanism by which (S)-2,2’-Bis(diisopropylphosphino)-1,1’-binaphthalene exerts its effects involves the formation of stable metal-ligand complexes. These complexes act as catalysts, facilitating various chemical transformations by providing a chiral environment that promotes enantioselectivity. The ligand’s diisopropylphosphino groups coordinate with the metal center, stabilizing the transition state and lowering the activation energy of the reaction.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(diisopropylphosphino)ethane: Another diphosphine ligand with similar coordination properties but a different backbone structure.
1,1’-Bis(diisopropylphosphino)ferrocene: A ferrocene-based ligand with comparable steric and electronic properties.
Uniqueness
(S)-2,2’-Bis(diisopropylphosphino)-1,1’-binaphthalene is unique due to its binaphthalene backbone, which imparts significant rigidity and chirality to the ligand. This structural feature enhances its ability to induce high enantioselectivity in catalytic reactions, making it a preferred choice for many asymmetric transformations.
Properties
Molecular Formula |
C32H40P2 |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
[1-[2-di(propan-2-yl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C32H40P2/c1-21(2)33(22(3)4)29-19-17-25-13-9-11-15-27(25)31(29)32-28-16-12-10-14-26(28)18-20-30(32)34(23(5)6)24(7)8/h9-24H,1-8H3 |
InChI Key |
KEPURSCUAKNLNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P(C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



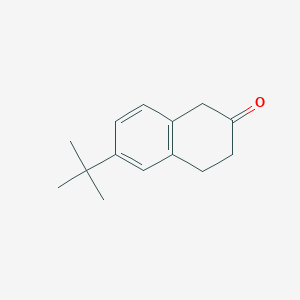
![2-([1,1'-Biphenyl]-3-yl)-3-bromoimidazo[1,2-a]pyridine](/img/structure/B13663962.png)
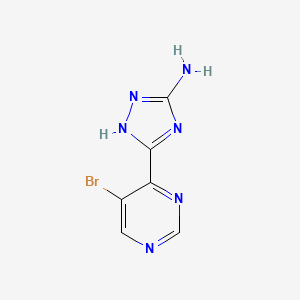
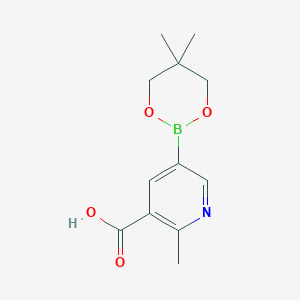

![4-[(Tetrahydro-2H-pyran-2-yl)oxy]dihydrofuran-2(3H)-one](/img/structure/B13663995.png)
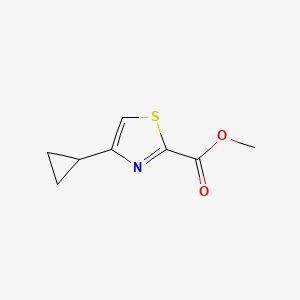
![1'-tert-Butyl 6-ethyl 4-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13664027.png)
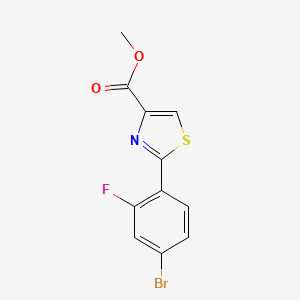
![5'-Chloro-2'-oxospiro[cyclopropane-1,3'-indoline]-7'-carboxylic Acid](/img/structure/B13664041.png)
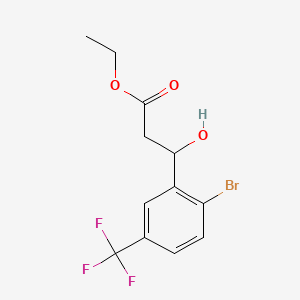
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13664045.png)
